
Salpyran (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Salpyran (hydrochloride) is a selective chelator for copper (II) ions, exhibiting potential therapeutic applications. It is known for its high affinity for copper ions and its ability to form stable complexes, making it a valuable compound in various scientific research fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Salpyran (hydrochloride) is synthesized through a series of chemical reactions involving the formation of a tetradentate ligand.
Industrial Production Methods
The industrial production of Salpyran (hydrochloride) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and purification systems to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Salpyran (hydrochloride) undergoes various chemical reactions, including:
Chelation: It forms stable complexes with copper (II) ions, which is the primary reaction of interest.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Chelation: Copper (II) chloride is used to form the chelate complex.
Major Products Formed
Oxidation: Reactive oxygen species.
Chelation: Stable copper (II) complexes.
Wissenschaftliche Forschungsanwendungen
Salpyran (hydrochloride) has a wide range of scientific research applications, including:
Wirkmechanismus
Salpyran (hydrochloride) exerts its effects by selectively binding to copper (II) ions, forming stable complexes. This chelation process prevents the copper ions from participating in reactions that generate reactive oxygen species, thereby reducing oxidative stress. The molecular targets include copper ions, and the pathways involved are primarily related to metal ion homeostasis and oxidative stress reduction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Salpyran dihydrochloride: Another form of Salpyran with similar chelating properties.
Clioquinol: A less selective copper chelator with lower affinity for copper ions compared to Salpyran.
Uniqueness
Salpyran (hydrochloride) is unique due to its high selectivity and affinity for copper (II) ions, making it more effective in applications requiring precise copper ion chelation. Its ability to form stable complexes at physiological pH values further enhances its therapeutic potential .
Eigenschaften
Molekularformel |
C15H20ClN3O |
|---|---|
Molekulargewicht |
293.79 g/mol |
IUPAC-Name |
2-[[2-(pyridin-2-ylmethylamino)ethylamino]methyl]phenol;hydrochloride |
InChI |
InChI=1S/C15H19N3O.ClH/c19-15-7-2-1-5-13(15)11-16-9-10-17-12-14-6-3-4-8-18-14;/h1-8,16-17,19H,9-12H2;1H |
InChI-Schlüssel |
LVPIOOIPCFRMLI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CNCCNCC2=CC=CC=N2)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


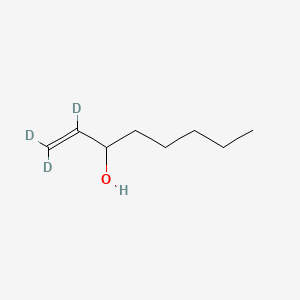

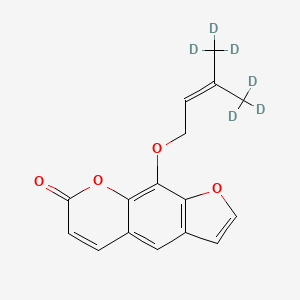
![3-(7,7-dimethyl-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-2-yl)-1H-indole-7-carbonitrile](/img/structure/B12379451.png)


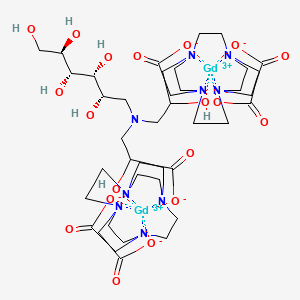

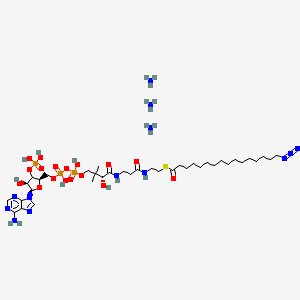

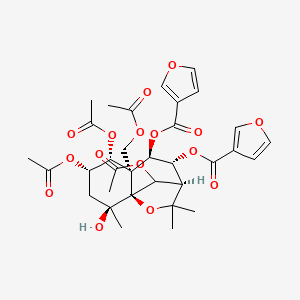
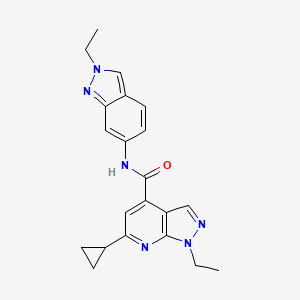
![5H-Benzofuro[3,2-c]carbazole-d10](/img/structure/B12379518.png)
![[(1R)-1-[3-[2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethyl-methylamino]-2-oxoethoxy]phenyl]-3-(3,4-dimethoxyphenyl)propyl] 1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate](/img/structure/B12379522.png)
